molecular formula C6H12INO2 B8529097 1-Iodo-4-methyl-4-nitro-pentane

1-Iodo-4-methyl-4-nitro-pentane

Cat. No. B8529097
M. Wt: 257.07 g/mol
InChI Key: HZIDZQWETMAJGR-UHFFFAOYSA-N
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Description

1-Iodo-4-methyl-4-nitro-pentane is a useful research compound. Its molecular formula is C6H12INO2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-4-methyl-4-nitro-pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-methyl-4-nitro-pentane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Iodo-4-methyl-4-nitro-pentane

Molecular Formula

C6H12INO2

Molecular Weight

257.07 g/mol

IUPAC Name

1-iodo-4-methyl-4-nitropentane

InChI

InChI=1S/C6H12INO2/c1-6(2,8(9)10)4-3-5-7/h3-5H2,1-2H3

InChI Key

HZIDZQWETMAJGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCI)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

70 mL (0.544 mol) trimethylchlorosilane are added dropwise at ambient temperature to 40 g (0.272 mol) 4-methyl-4-nitro-pentan-1-ol and 81.5 g (0.544 mol) sodium iodide in 350 mL acetonitrile. The reaction mixture is filtered, evaporated down and combined with diethyl ether. The organic phase is washed with sodium bisulphite solution and water, dried and freed from the solvent. Yellow oil.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.272 mol
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Methyl-4-nitropentanol methanesulfonate (3.38 g, 15 mmol) was dissolved in acetone (50 ml) and sodium iodide (8.7 g, 58 mmol) was added. The mixture was stirred overnight. Water (20 ml) was added and acetone was evaporated by concentration under reduced pressure. The residue was extracted with ethyl acetate (50 ml). The extract was washed with 5% aqueous sodium thiosulfate solution (20 ml) and saturated brine (20 ml), and ethyl acetate was evaporated by concentration under reduced pressure to give the objective compound (3.84 g, yield 99.6%).
Name
4-Methyl-4-nitropentanol methanesulfonate
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
99.6%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of sodium iodide (17.41 g, 3.9 equiv, 116.6 mmol) in acetone (100 mL, 0.3 M) was added a flask which contained 4-methyl-4-nitropentyl methanesulfonate (6.73 g, 29.9 mmol). The flask was sealed with a septum and covered with aluminum foil and allowed to stir for 17 h. Water (20 ml) was added to the suspension and the acetone was removed by rotovap at reduced pressure. The aqueous solution was extracted with ethyl acetate (150 mL) and washed with 5% aqueous sodium thiosulfate solution (40 ml) and brine (40 ml). The organic layer was dried over anhydrous MgSO4, filtered and concentrated to give a yellow oil (7.46 g, yield 92.0%). 1H NMR (CDCl3, 400 MHz): δ 1.60 (s, 6H), 1.78-1.82 (m, 2H), 2.01-2.04 (m, 2H), 3.14-3.18 (t, 2H). LRMS (ESI+) for C6H12INO2 (257.0); Found: 258 (MH+).
Quantity
17.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-methyl-4-nitropentyl methanesulfonate
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
92%

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